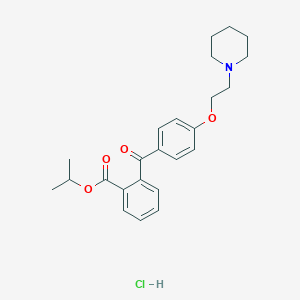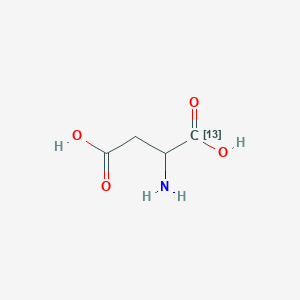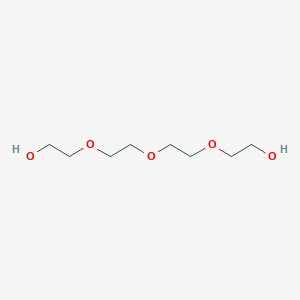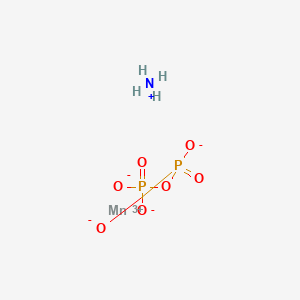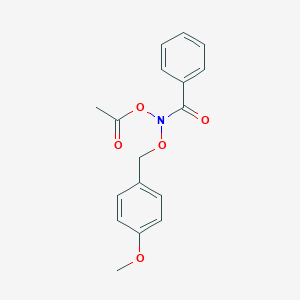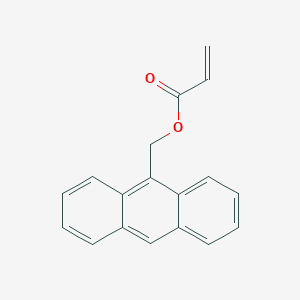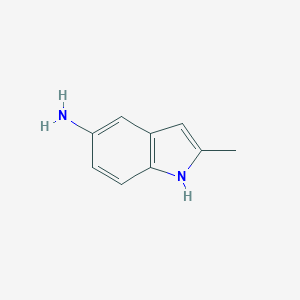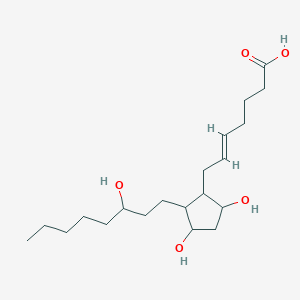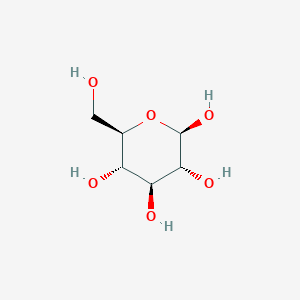
β-D-グルコース
概要
説明
Beta-D-Glucose is a form of glucose, a simple sugar that serves as a primary source of energy for living organisms . It is naturally occurring and is found in fruits and other parts of plants in its free state . Beta-D-Glucose is a D-Glucopyranose with beta configuration at the anomeric centre . It has a role as an epitope and a mouse metabolite .
Synthesis Analysis
The synthesis of beta-D-Glucose is connected to the way of extraction from the natural source . Various studies have reported the relationship between the molecular structure of beta-D-Glucose and its functionality . The structural characteristics of beta-D-Glucose, including specific glycosidic linkages, monosaccharide compositions, molecular weight, and chain conformation, were reported to affect its physiochemical and biological properties .Molecular Structure Analysis
Beta-D-Glucose contains total 24 bond(s); 12 non-H bond(s), 1 rotatable bond(s), 1 six-membered ring(s), 5 hydroxyl group(s), 1 primary alcohol(s), 3 secondary alcohol(s), and 1 ether(s) (aliphatic) . The two-dimensional graphical representation of these isomeric glucose structures shows that the beta-D-Glucose has (1-hydroxyl) and (4-hydroxyl) orientations on the same side .Chemical Reactions Analysis
Beta-D-Glucose has been reported to have various chemical reactions. For instance, the products released from the digestion of purified beta-D-Glucose are mainly cellobiosyl- (1→3)-beta-D-Glucose and cellotriosyl- (1→3)-beta-D-Glucose, with smaller amounts of cellotetraosyl- (1→3)-beta-D-Glucose and cellopentaosyl- (1→3)-beta-D-Glucose .Physical And Chemical Properties Analysis
The high molecular weight (Mw) and high viscosity of beta-D-Glucose are responsible for its hypocholesterolemic and hypoglycemic properties . The inherent gel-forming property and high viscosity of beta-D-Glucose lead to the production of low-fat foods with improved textural properties .科学的研究の応用
バイオ燃料生産
β-D-グルコースは、バイオエタノール(再生可能エネルギー源)の生産における重要なステップである、リグノセルロース系バイオマスの糖化に不可欠です。 β-グルコシダーゼ(BGL)などの酵素はセルロースをグルコースに分解し、グルコースはその後エタノールに発酵されます .
食品・飲料業界
食品業界では、BGLは、グルコシドを芳香族化合物に分解することにより、ワインやジュースの生産におけるフレーバーを強化します。 また、動物飼料中のセルロースの消化を改善し、栄養素の吸収を向上させるためにも使用されています .
製薬分野での応用
β-D-グルコース誘導体は、薬物送達システムや複雑な分子の合成を支援できる酵素活性のために、製薬分野で使用されています .
解毒プロセス
BGLは、食用作物中のシアン配糖体の解毒に役割を果たし、食用としての安全性を高め、シアン化物中毒のリスクを軽減します .
廃紙リサイクル
BGLの酵素活性は、廃紙リサイクルにおいて、セルロース繊維を分解するために使用され、紙の再パルピングプロセスを助け、持続可能な廃棄物管理の実践に貢献しています .
繊維産業
繊維では、β-グルコシダーゼを含むセルラーゼは、生地の表面特性を変更するために使用され、柔らかさを向上させ、強い化学物質を使用せずにストーンウォッシュのような所望の効果を生み出します .
洗剤産業
β-D-グルコース酵素は、衣料用洗剤に添加され、生地の汚れや土壌の分解を助け、低い温度での洗濯を可能にすることで洗浄効率を高め、環境への影響を軽減します .
生化学研究
β-D-グルコースは、酵素の速度論や代謝経路を研究するための生化学的アッセイの基質として使用され、細胞プロセスや疾患メカニズムについての洞察を提供します .
作用機序
Target of Action
Beta-D-Glucose, a naturally occurring compound found in fruits and other parts of plants , interacts with various targets in living organisms. It is known to interact with several enzymes such as DNA, Chondroitinase-B, Endoglucanase 5A, Lactase-like protein, Glycogen phosphorylase, Xylose isomerase, Glucokinase, Ferrichrome-iron receptor, and Hexokinase-1 . These enzymes play crucial roles in various biochemical processes, including energy production, metabolism, and cellular function .
Mode of Action
Beta-D-Glucose’s mode of action is primarily through its interaction with these enzymes. For instance, Glucokinase, an enzyme found in the liver and beta cells of the pancreas, catalyzes the initial step in the utilization of glucose at physiological glucose concentration . Beta-D-Glucose is also known to interact with Hexokinase-1, another key enzyme involved in the glycolytic pathway . The interaction of Beta-D-Glucose with these enzymes leads to various biochemical changes within the cell .
Biochemical Pathways
Beta-D-Glucose plays a significant role in the glycolytic pathway, also known as the Meyerhoff, Embden, Parnas pathway . This pathway involves the anaerobic conversion of glucose to pyruvate, providing the cell with ATP under anaerobic conditions and supplying precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides . The enzymes involved in glycolysis, including Hexokinase and Phosphofructokinase 1 (PFK 1), are regulated by small molecules, and Beta-D-Glucose plays a crucial role in this regulation .
Pharmacokinetics
While specific pharmacokinetic data on Beta-D-Glucose is limited, it is known that the compound exhibits dose-proportional pharmacokinetics without apparent accumulation in the body . This suggests that Beta-D-Glucose is metabolized and excreted efficiently, impacting its bioavailability.
Result of Action
The primary result of Beta-D-Glucose’s action is the provision of energy for living organisms . By participating in glycolysis, Beta-D-Glucose contributes to the production of ATP, the primary energy currency of the cell . Additionally, the interaction of Beta-D-Glucose with various enzymes can lead to changes in cellular function and metabolism .
Action Environment
The action of Beta-D-Glucose is influenced by various environmental factors. For instance, the activity of Beta-D-Glucose-degrading enzymes can be affected by factors such as temperature and pH . Additionally, the presence of other molecules can impact the action of Beta-D-Glucose. For example, in the presence of certain microbial structures, plant Beta-glucanases can hydrolyze Beta-glucans, triggering the activation of global responses .
生化学分析
Biochemical Properties
Beta-D-Glucose plays a crucial role in various biochemical reactions. It is the primary source of energy for cells and is metabolized through glycolysis. Beta-D-Glucose interacts with various enzymes, such as hexokinase and glucokinase, which phosphorylate glucose to glucose-6-phosphate, the first step in most glucose metabolism pathways .
Cellular Effects
Beta-D-Glucose impacts various types of cells and cellular processes. It influences cell function by providing the energy needed for cellular processes. It also impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, high levels of Beta-D-Glucose can lead to increased insulin production in beta cells of the pancreas .
Molecular Mechanism
The molecular mechanism of Beta-D-Glucose involves its conversion to glucose-6-phosphate by the action of hexokinase or glucokinase. This is a crucial step as it keeps glucose inside the cell and makes it available for various metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, Beta-D-Glucose shows stability over time. Its effects on cellular function can vary depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
In animal models, the effects of Beta-D-Glucose can vary with different dosages. High doses of glucose can lead to hyperglycemia and insulin resistance, while low doses may not provide sufficient energy for normal cellular function .
Metabolic Pathways
Beta-D-Glucose is involved in several metabolic pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway. It interacts with various enzymes in these pathways, such as hexokinase, phosphofructokinase, and glucose-6-phosphate dehydrogenase .
Transport and Distribution
Beta-D-Glucose is transported into cells via glucose transporters (GLUTs). Once inside the cell, it is phosphorylated to glucose-6-phosphate to prevent it from leaving the cell .
Subcellular Localization
Inside the cell, Beta-D-Glucose is primarily found in the cytoplasm where glycolysis takes place. It can also be found in the mitochondria where it can be further metabolized to produce ATP .
特性
IUPAC Name |
6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858960 | |
| Record name | Hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42752-07-8, 579-36-2, 2280-44-6, 39392-65-9, 10257-28-0 | |
| Record name | Hexopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42752-07-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Allopyranose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC287045 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC274237 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274237 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-galactose | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8102 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of β-D-glucose?
A1: β-D-Glucose shares the same molecular formula as its isomer α-D-glucose: C6H12O6. Its molecular weight is 180.16 g/mol.
Q2: How does the structure of β-D-glucose differ from α-D-glucose?
A2: Both are anomers, differing in the orientation of the hydroxyl group (-OH) at the anomeric carbon (C1). In β-D-glucose, the -OH group on C1 is oriented in the equatorial position, while in α-D-glucose, it is in the axial position. This seemingly small difference leads to distinct chemical properties and biological activities.
Q3: Are there spectroscopic techniques to differentiate between the anomers of D-glucose?
A3: Yes, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can distinguish between α and β anomers. For instance, the anomeric proton (H1) in β-D-glucose typically exhibits a characteristic chemical shift in the 1H NMR spectrum. []
Q4: How does β-D-glucose interact with enzymes involved in glucose metabolism?
A4: β-D-glucose exhibits distinct interactions with various enzymes involved in glucose metabolism. For instance, studies on hexokinase, an enzyme catalyzing the first step of glycolysis, demonstrate anomeric preference. Bovine heart hexokinase displays a higher maximal velocity with β-D-glucose, while yeast hexokinase shows a higher affinity for α-D-glucose. Interestingly, these anomeric preferences are temperature-dependent. [] []
Q5: Do these anomeric preferences translate to differences in metabolic fate?
A5: Yes, studies in rat adipocytes revealed that while α-D-glucose utilization was higher overall, the fraction of glucose catabolized via the pentose phosphate pathway was higher with β-D-glucose. These findings highlight the anomeric specificity of glucose metabolism even when exposed to equilibrated D-glucose. []
Q6: Are there differences in how β-D-glucose is transported compared to α-D-glucose?
A6: Research on human red blood cells suggests that both anomers are transported by the hexose transport system without any significant difference. This was observed at both low (0.6 degrees C) and physiological (36.6 degrees C) temperatures, suggesting no anomeric preference for the transporter. []
Q7: Does β-D-glucose play a role in the synthesis of specialized metabolites?
A7: Yes, β-D-glucose serves as a precursor for the synthesis of various compounds. In Lycopersicon pennellii, a wild tomato species, β-D-glucose is involved in the biosynthesis of 2,3,4-tri-O-acylglucoses. These compounds, secreted by glandular trichomes, possess short to medium-chain fatty acids and contribute to plant defense mechanisms. The biosynthesis involves the activation of fatty acids to form 1-O-acyl-β-D-glucopyranose derivatives, which then undergo transacylation reactions to generate the final tri-O-acylglucoses. [] []
Q8: Can β-D-glucose act as a stabilizing agent in nanoparticle synthesis?
A8: Absolutely. Research demonstrates the use of β-D-glucose as both a reducing and capping agent in the "green" synthesis of gold nanoparticles. These nanoparticles, averaging 8.2 nm in diameter, were successfully extracted into an organic phase and used to create thin films and ordered arrays. [] []
Q9: Has β-D-glucose been utilized in the development of catalytic systems?
A9: Yes, β-D-glucose-stabilized gold nanoparticles have demonstrated catalytic activity. They effectively catalyze the reduction of 4-nitrophenol in the presence of NaBH4, a reaction that is otherwise unfeasible with NaBH4 alone. This highlights the potential of these bio-synthesized nanoparticles for catalytic applications. []
Q10: What is the significance of the β-D-glucose scaffold in drug discovery?
A10: The β-D-glucose scaffold holds promise as a β-turn mimetic in drug design. Research has shown that this scaffold can mimic the β-turn in somatostatin (SRIF) and its synthetic analog L-363,301, both of which bind to SRIF receptors. This discovery paved the way for the development of non-peptidic β-D-glucose-based analogs with agonist activity at SRIF receptors. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








